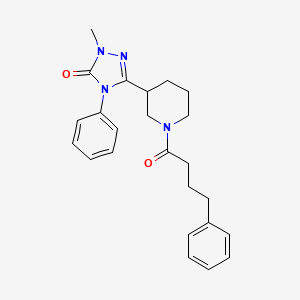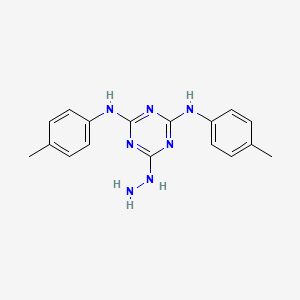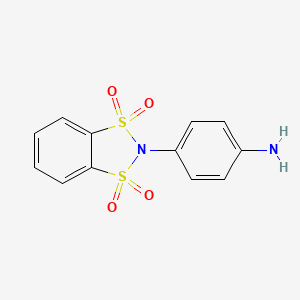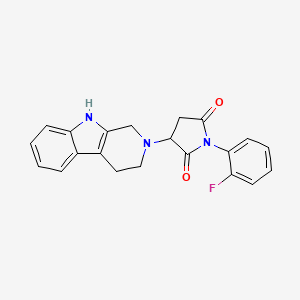![molecular formula C13H11Cl2N3O2 B14962479 Methyl 2-[(2,4-dichlorophenyl)amino]-4-methylpyrimidine-5-carboxylate](/img/structure/B14962479.png)
Methyl 2-[(2,4-dichlorophenyl)amino]-4-methylpyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[(2,4-dichlorophenyl)amino]-4-methylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C13H11Cl2N3O2. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a pyrimidine ring substituted with a methyl group, a carboxylate ester, and a dichlorophenylamino group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2,4-dichlorophenyl)amino]-4-methylpyrimidine-5-carboxylate typically involves the reaction of 2,4-dichloroaniline with 4-methylpyrimidine-5-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The resulting intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
Methyl 2-[(2,4-dichlorophenyl)amino]-4-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Methyl 2-[(2,4-dichlorophenyl)amino]-4-methylpyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
作用机制
The mechanism of action of Methyl 2-[(2,4-dichlorophenyl)amino]-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific biological context and the target enzymes .
相似化合物的比较
Similar Compounds
- Methyl 2-[(2,6-dichlorophenyl)amino]-4-methylpyrimidine-5-carboxylate
- Methyl 2-[(2,5-dichlorophenyl)amino]-4-methylpyrimidine-5-carboxylate
- Methyl 2-[(2,3-dichlorophenyl)amino]-4-methylpyrimidine-5-carboxylate
Uniqueness
Methyl 2-[(2,4-dichlorophenyl)amino]-4-methylpyrimidine-5-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring and the dichlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C13H11Cl2N3O2 |
|---|---|
分子量 |
312.15 g/mol |
IUPAC 名称 |
methyl 2-(2,4-dichloroanilino)-4-methylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H11Cl2N3O2/c1-7-9(12(19)20-2)6-16-13(17-7)18-11-4-3-8(14)5-10(11)15/h3-6H,1-2H3,(H,16,17,18) |
InChI 键 |
YORPFJXDSQTEBB-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=NC=C1C(=O)OC)NC2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-benzodioxol-5-yl(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B14962402.png)
![5-{[(2Z)-3,4-diphenyl-1,3-thiazol-2(3H)-ylidene]amino}-N-(4-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B14962404.png)

![2-oxo-2-{[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]amino}ethyl piperidine-1-carbodithioate](/img/structure/B14962430.png)
![7-(3,4-dichlorophenyl)-2-(ethylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B14962447.png)

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(3-fluorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14962456.png)
![1-(2-methoxyphenyl)-7,8-dimethyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14962462.png)
![N-(3,4-dichlorophenyl)-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxopiperazine-1-carboxamide](/img/structure/B14962469.png)
![9-[4-(propan-2-yl)phenyl]-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14962471.png)



![[4-amino-6-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-yl]methyl cyclohexyl(methyl)carbamodithioate](/img/structure/B14962501.png)
